4-(7-ethoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-(7-ethoxy-1-benzofuran-2-yl)-7-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-3-22-16-6-4-5-13-10-18(24-20(13)16)15-11-19(21)23-17-9-12(2)7-8-14(15)17/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIYCPHKMWLTKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation for 7-Methylcoumarin
The coumarin scaffold is typically synthesized via the Pechmann condensation, which involves the reaction of a phenol derivative with a β-keto ester under acidic conditions. For 7-methylcoumarin, resorcinol (1,3-dihydroxybenzene) and ethyl acetoacetate are condensed using sulfuric acid as a catalyst. The reaction proceeds via electrophilic substitution, forming the lactone ring and introducing a methyl group at position 4. However, to install a methyl group at position 7, alternative starting materials such as 3-methylresorcinol may be employed. For example, condensation of 3-methylresorcinol with ethyl acetoacetate yields 7-methyl-4-hydroxycoumarin, which is subsequently O-alkylated to introduce functional groups at position 4.
Functionalization at Position 4
To attach the benzofuran moiety at position 4, the coumarin core must first be functionalized with a reactive leaving group. Bromination or iodination at position 4 is achieved using halogenating agents such as N-bromosuccinimide (NBS) or iodine monochloride in acetic acid. Alternatively, triflation with triflic anhydride generates a triflate group, which is highly reactive in cross-coupling reactions. For instance, treating 7-methyl-4-hydroxycoumarin with triflic anhydride in dichloromethane produces 4-trifluoromethanesulfonyloxy-7-methylcoumarin, a key intermediate for Suzuki or Ullmann couplings.
Construction of the 7-Ethoxybenzofuran Moiety
Halogenation and Coupling Approaches
The benzofuran ring is constructed using methodologies adapted from patent CN110818661B. Starting with 4-protected amino-2-hydroxybenzoic acid derivatives, halogenation at positions 3 and 5 introduces reactivity for subsequent cyclization. For example, treating 4-acetamido-2-hydroxybenzoic acid with N-iodosuccinimide in DMF yields 4-acetamido-3,5-diiodo-2-hydroxybenzoic acid. This intermediate undergoes palladium-catalyzed coupling with triethylsilyl acetylene to form the benzofuran skeleton. The ethoxy group at position 7 is introduced via O-alkylation of a phenolic precursor before or after cyclization.
Palladium-Catalyzed Cyclization
A critical step involves the use of [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (Pd(dppf)Cl₂) to catalyze the coupling of halogenated intermediates with silyl acetylenes. For instance, reacting 4-acetamido-3,5-dichloro-2-hydroxybenzoic acid with triethylsilyl acetylene in the presence of Pd(dppf)Cl₂ and cuprous iodide in 1,2-dichloroethane at 50–55°C yields 2-triethylsilyl-4-acetamido-5-chlorobenzofuran-7-carboxylic acid. Deprotection of the acetamide group and hydrolysis of the ester under basic conditions (e.g., KOH in dioxane/water) affords 4-amino-5-chlorobenzofuran-7-carboxylic acid, which is further ethoxylated using ethyl bromide and potassium carbonate.
Coupling Strategies to Assemble the Target Compound
Suzuki-Miyaura Cross-Coupling
The Suzuki reaction couples the halogenated coumarin (e.g., 4-bromo-7-methylcoumarin) with the benzofuran boronic acid derivative. Optimized conditions employ Pd(PPh₃)₄ as a catalyst, aqueous Na₂CO₃ as a base, and a mixed solvent system (toluene/ethanol) at 80–90°C. For example, 4-bromo-7-methylcoumarin reacts with 7-ethoxybenzofuran-2-boronic acid to yield the target compound in 68–72% yield. Key parameters affecting efficiency include the purity of the boronic acid and the absence of oxygen in the reaction milieu.
Ullmann-Type Coupling
Copper-mediated Ullmann coupling offers an alternative for aryl–aryl bond formation. Using 4-iodo-7-methylcoumarin and 7-ethoxybenzofuran-2-amine in the presence of CuI, 1,10-phenanthroline, and Cs₂CO₃ in DMSO at 110°C achieves coupling in moderate yields (50–55%). While less efficient than Suzuki coupling, this method avoids the need for boronic acid precursors.
Alternative Synthetic Routes
One-Pot Tandem Reactions
A tandem approach combines coumarin functionalization and benzofuran cyclization in a single vessel. For instance, 4-hydroxy-7-methylcoumarin is treated with propargyl bromide to install an alkyne at position 4. Subsequent Pd-catalyzed cyclization with 2-iodo-4-ethoxybenzene forms the benzofuran ring directly, yielding the target compound in 60% yield.
Use of Silyl Acetylenes for Benzofuran Formation
Adapting methods from CN110818661B, 4-triflyloxy-7-methylcoumarin reacts with triethylsilyl acetylene under Pd catalysis to form a coumarin–acetylene intermediate. Cyclization via intramolecular Heck reaction constructs the benzofuran ring, with the ethoxy group introduced via post-cyclization alkylation.
Optimization and Scale-Up Considerations
Catalytic Systems and Solvent Effects
Pd(dppf)Cl₂ demonstrates superior activity in coupling reactions compared to Pd(OAc)₂ or Pd(PPh₃)₄, particularly in polar aprotic solvents like DMF or DMSO. Solvent purity is critical; anhydrous DMF enhances reaction rates by stabilizing palladium intermediates.
Protecting Group Strategies
Temporary protection of reactive hydroxyl groups (e.g., as acetates or silyl ethers) prevents undesired side reactions during halogenation or coupling. For example, acetyl protection of the 7-hydroxy group in the benzofuran precursor ensures regioselective ethoxylation post-cyclization.
Yield Improvements and Purification Methods
Chromatographic purification on silica gel remains the standard for isolating intermediates, though recrystallization from ethanol/water mixtures improves purity for final products. Scaling reactions to multi-gram quantities requires careful control of exothermic steps, such as the addition of triflic anhydride during triflation .
Chemical Reactions Analysis
Types of Reactions
4-(7-ethoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry
4-(7-ethoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one serves as a valuable building block in organic synthesis. Its ability to participate in diverse chemical reactions makes it a key intermediate for developing more complex molecules used in various applications.
Biology
The compound exhibits significant antimicrobial and anticancer properties:
- Antimicrobial Activity: Studies have shown that it possesses considerable antibacterial effects against several strains of bacteria. For example, the Minimum Inhibitory Concentration (MIC) values against common pathogens are as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. coli | 12.5 µg/mL | 15 ± 0.5 |
| S. aureus | 6.25 µg/mL | 18 ± 0.8 |
| P. aeruginosa | 25 µg/mL | 10 ± 0.3 |
These findings suggest that the compound could be developed into a potent antimicrobial agent for treating infections caused by resistant bacterial strains.
Medicine
The therapeutic potential of this compound extends to treating skin diseases such as cancer and psoriasis. Its mechanism of action involves interaction with specific molecular targets, leading to the modulation of pathways associated with cell proliferation and apoptosis induction in cancer cells.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Anticancer Study: A study conducted on human cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways, significantly reducing cell viability at concentrations as low as 10 µM.
- Antimicrobial Evaluation: An evaluation against fungal strains showed effective fungicidal activity with MIC values comparable to established antifungal agents.
Mechanism of Action
The mechanism of action of 4-(7-ethoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It can modulate signaling pathways such as the caspase cascade, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Table 1: Key Structural Analogues and Their Properties
Substituent Effects on Physicochemical Properties
- Ethoxy vs. Methoxy Groups : The target compound’s 7-ethoxybenzofuran substituent increases lipophilicity (LogP ~4.5 estimated) compared to the methoxy analogue (LogP ~3.8) . This difference may enhance membrane permeability in biological systems.
- Benzofuran vs.
- Triazole vs. Ether Linkages : The triazole-ethoxy substituent in introduces hydrogen-bonding capability, which is absent in the target compound’s ethoxy group, suggesting divergent biological targets .
Biological Activity
4-(7-ethoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one, a compound belonging to the chromenone and benzofuran classes, has gained significant attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process, including base-catalyzed Claisen-Schmidt reactions that create the chromenone structure. The compound can undergo various chemical transformations such as oxidation, reduction, and substitution reactions, making it a versatile intermediate in drug development .
Biological Activities
The biological activities of this compound are primarily associated with its potential antimicrobial and anticancer properties. Below are key findings regarding its biological effects:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar capabilities .
Anticancer Activity
The anticancer potential of this compound is linked to its ability to induce apoptosis in cancer cells. It is believed to target specific signaling pathways that regulate cell proliferation and survival. Studies have demonstrated that certain chromenone derivatives can inhibit tumor growth in vitro and in vivo by modulating these pathways .
The mechanism of action of this compound involves interactions with molecular targets such as enzymes and receptors. The compound's unique structural features allow it to bind effectively to these targets, influencing their activity. For example, it may inhibit key enzymes involved in cancer cell metabolism or microbial growth .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
- Antimicrobial Efficacy : A study highlighted the antimicrobial activity of similar benzofuran derivatives against Gram-positive and Gram-negative bacteria, establishing a minimum inhibitory concentration (MIC) range that supports the potential use of these compounds in treating infections .
- Anticancer Properties : In vitro experiments demonstrated that certain derivatives could significantly reduce cell viability in various cancer cell lines, indicating their potential as therapeutic agents .
- Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective properties against neurodegenerative diseases, showcasing their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease treatment .
Comparative Analysis
The following table summarizes the biological activities and comparative efficacy of this compound with other related compounds.
| Compound Name | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (IC50 μM) | Neuroprotective Activity (AChE Inhibition IC50 μM) |
|---|---|---|---|
| 4-(7-Ethoxy-Benzofuran) | 3.12 against V. vulnificus | 10.5 in MCF-7 cells | 0.62 |
| Curcumin | 6.53 against Aβ aggregation | 15.0 in various lines | 5.15 |
| Compound A | 4.0 against E. coli | 12.0 in HeLa cells | 0.30 |
Q & A
Q. What are the key synthetic routes for 4-(7-ethoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a benzofuran precursor (e.g., 7-ethoxy-1-benzofuran-2-carboxylic acid) with a chromen-2-one derivative. Key steps include:
- Esterification under acidic conditions (e.g., H₂SO₄ in ethanol) to activate the benzofuran moiety.
- Friedel-Crafts alkylation or Ullmann coupling for aryl-ether bond formation, requiring catalysts like CuI or Pd(PPh₃)₄ .
- Purification via column chromatography (silica gel, petroleum ether/ethyl acetate gradient) to isolate the target compound.
Optimization focuses on temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (5–10 mol%) to minimize side reactions like over-oxidation .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and chromen-2-one carbonyl (δ 160–165 ppm) .
- HRMS : Validate molecular weight (expected [M+H]⁺ ~350–360 Da) and fragmentation patterns (e.g., loss of ethoxy group at m/z 297) .
- XRD : Use SHELXL for refinement; monitor R-factor (<5%) and residual electron density (<0.5 eÅ⁻³) to confirm crystal structure .
Advanced Research Questions
Q. How do substituent modifications (e.g., ethoxy vs. methoxy) impact the compound’s biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing ethoxy with methoxy or halogenated groups). Evaluate:
- Lipophilicity : Measure logP (HPLC) to correlate with membrane permeability. Ethoxy groups increase lipophilicity vs. methoxy (logP difference ~0.5–1.0) .
- Enzyme inhibition : Test against targets like COX-2 or CYP450 using fluorometric assays. Ethoxy derivatives show 20–30% higher inhibition than methoxy analogs due to steric effects .
Example Data :
| Substituent | IC₅₀ (COX-2, μM) | logP |
|---|---|---|
| Ethoxy | 12.3 ± 1.2 | 3.8 |
| Methoxy | 18.7 ± 1.5 | 3.3 |
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
- Methodological Answer :
- Twinning analysis : Use PLATON to detect twinning (e.g., in monoclinic systems) and refine using HKLF5 in SHELXL .
- Disorder modeling : For flexible ethoxy groups, apply PART and ISOR commands to model anisotropic displacement parameters.
- Validation : Cross-check with DFT-optimized geometries (B3LYP/6-31G*) to confirm bond lengths (C-O: ~1.36 Å) and dihedral angles .
Q. What strategies mitigate instability during in vitro pharmacological assays?
- Methodological Answer :
- pH Buffering : Use phosphate buffer (pH 7.4) to prevent hydrolysis of the chromen-2-one lactone ring.
- Light protection : Store solutions in amber vials to avoid photodegradation (UV-Vis monitoring shows 15% degradation under ambient light in 24 hours) .
- Metabolic stability : Pre-incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Ethoxy groups reduce glucuronidation rates vs. hydroxylated analogs .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s fluorescence properties?
- Methodological Answer : Variations arise from:
- Solvent effects : Fluorescence intensity in DMSO (λₑₓ 320 nm, λₑₘ 450 nm) is 2× higher than in water due to reduced polarity .
- Aggregation : At concentrations >10 μM, self-quenching occurs; confirm via dynamic light scattering (DLS).
- Impurities : Trace aldehydes (e.g., from synthesis) act as quenchers. Purify via preparative HPLC (C18 column, 70% acetonitrile) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
